What is Hydrochlorothiazide-13C6 and its primary use in research?
What is Hydrochlorothiazide-13C6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydrochlorothiazide-13C6, a stable isotope-labeled internal standard, and its critical role in modern analytical research. This document details its primary applications, experimental protocols, and the biochemical pathways of its unlabeled counterpart, hydrochlorothiazide.
Introduction to Hydrochlorothiazide-13C6
Hydrochlorothiazide-13C6 is a labeled version of hydrochlorothiazide, a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.[1][2] In Hydrochlorothiazide-13C6, six carbon atoms in the molecule have been replaced with the stable isotope, Carbon-13. This isotopic labeling results in a molecule that is chemically identical to hydrochlorothiazide but has a higher molecular weight.[3][4] This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.
Its primary and indispensable role in research is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements of the unlabeled drug in biological matrices.[6]
Table 1: Physicochemical Properties of Hydrochlorothiazide-13C6
| Property | Value |
| Chemical Formula | C₁H₈ClN₃O₄S₂ .¹³C₆ |
| Molecular Weight | 303.70 g/mol |
| CAS Number | 1261396-79-5 |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% |
Primary Use in Research: Quantitative Bioanalysis
The principal application of Hydrochlorothiazide-13C6 is in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies of hydrochlorothiazide.[6][7] These studies require the precise measurement of hydrochlorothiazide concentrations in biological fluids such as plasma and urine.
The Role of an Internal Standard
In LC-MS/MS analysis, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. Hydrochlorothiazide-13C6 is an ideal internal standard for hydrochlorothiazide analysis because:
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Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.
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Different Mass-to-Charge Ratio (m/z): It is easily differentiated from the analyte by the mass spectrometer.
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Co-elution: It elutes at or very near the same retention time as the analyte, ensuring that it experiences similar matrix effects.
By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical process can be normalized, leading to highly reliable quantitative data.
Experimental Protocols: LC-MS/MS Quantification of Hydrochlorothiazide
The following is a representative experimental protocol for the quantification of hydrochlorothiazide in human plasma using Hydrochlorothiazide-13C6 as an internal standard. This protocol is based on established methods in the scientific literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
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Spiking: To 100 µL of human plasma, add 10 µL of a working solution of Hydrochlorothiazide-13C6 (concentration will depend on the expected analyte concentration range).
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Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins. Vortex for 30 seconds.
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Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
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Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v). Vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
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Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Liquid Chromatography Parameters
Table 2: Typical LC Parameters
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
Table 3: Typical MS/MS Parameters (Triple Quadrupole)
| Parameter | Hydrochlorothiazide | Hydrochlorothiazide-13C6 |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 296.0 | 302.0 |
| Product Ion (m/z) | 205.1 | 205.1 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 100 ms | 100 ms |
Method Validation
A typical validation for such a method would include assessments of linearity, accuracy, precision, selectivity, recovery, and stability, following regulatory guidelines (e.g., FDA, EMA).
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Signaling Pathways and Mechanism of Action of Hydrochlorothiazide
While Hydrochlorothiazide-13C6 is used for analytical purposes, understanding the mechanism of its unlabeled counterpart is crucial for researchers in drug development.
Diuretic Mechanism of Action in the Nephron
Hydrochlorothiazide exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion in the urine. Water follows the excreted sodium and chloride, resulting in diuresis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
